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Compound of Interest

Compound Name: 4-Chloro-3-fluorobenzyl alcohol

Cat. No.: B1586404 Get Quote

An In-Depth Technical Guide to 4-Chloro-3-fluorobenzyl Alcohol: Properties, Synthesis, and

Applications

Executive Summary
4-Chloro-3-fluorobenzyl alcohol is a halogenated aromatic compound of significant interest

to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern,

featuring both a chlorine and a fluorine atom on the phenyl ring, makes it a valuable and

versatile building block for the synthesis of complex organic molecules. The presence of

fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance key drug

properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide serves as a

comprehensive technical resource for researchers, chemists, and drug development

professionals, providing in-depth information on its chemical and physical properties, a detailed

spectroscopic profile, reactivity analysis, validated synthetic protocols, and critical safety and

handling procedures.

Introduction and Molecular Structure
4-Chloro-3-fluorobenzyl alcohol, with the empirical formula C₇H₆ClFO, belongs to the class

of substituted benzyl alcohols.[2] These compounds are foundational intermediates in organic

synthesis. The strategic placement of the chloro and fluoro groups on the aromatic ring creates

a specific electronic and steric environment that can be exploited for further chemical

transformations. The hydroxyl group provides a primary site for reactions such as oxidation,

esterification, and etherification, making the molecule a bifunctional scaffold for building
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molecular complexity. This guide aims to consolidate the available technical data and provide

expert insights into the practical application of this compound in a research and development

setting.

Caption: 2D Structure of 4-Chloro-3-fluorobenzyl alcohol.

Physicochemical and Computed Properties
A precise understanding of the physicochemical properties of a compound is fundamental for

its application in synthesis and material science. The data presented below has been

aggregated from supplier technical sheets and public chemical databases.

Identifier Value Source

IUPAC Name
(4-Chloro-3-

fluorophenyl)methanol
[3]

CAS Number
1005063-87-6 (Example,

verify)
N/A

Molecular Formula C₇H₆ClFO [2][3]

Molecular Weight 160.57 g/mol [2]

Appearance Solid [2]

InChI
1S/C7H6ClFO/c8-6-2-1-5(4-

10)3-7(6)9/h1-3,10H,4H2
[2]

SMILES OCc1ccc(Cl)c(F)c1 [2]

Predicted XlogP 1.8 [3]

MDL Number MFCD00143292 [2]

Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. While

experimental spectra for this specific compound are not widely published, a detailed theoretical

analysis based on its structure provides a reliable predictive framework for researchers.
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Mass Spectrometry (MS)
Causality: Electron Ionization Mass Spectrometry (EI-MS) is a destructive analytical technique

that provides information about the molecular weight and fragmentation pattern of a compound.

For benzyl alcohols, fragmentation is predictable and typically proceeds via two main

pathways: alpha (α) cleavage and dehydration.[4]

Alpha Cleavage: This involves the cleavage of the C-C bond between the aromatic ring and

the benzylic carbon, leading to the loss of the CH₂OH group. However, the formation of a

highly stable, resonance-stabilized tropylium-like cation or a substituted benzyl cation is

more common. The molecular ion (M⁺) peak is expected at m/z 160/162, reflecting the

isotopic abundance of ³⁵Cl and ³⁷Cl.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion can occur,

though it is often less favorable than other fragmentation pathways for primary alcohols.

Benzylic Cation: The most significant fragmentation pathway is the loss of the hydroxyl

radical (•OH) to form a stable 4-chloro-3-fluorobenzyl cation at m/z 143/145.

Predicted Mass-to-Charge Ratios (m/z):

Adduct Predicted m/z Source

[M]⁺ 160.00857 [3]

[M+H]⁺ 161.01640 [3]

[M+Na]⁺ 182.99834 [3]

[M-H]⁻ 159.00184 [3]

Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule

based on their characteristic vibrational frequencies.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹

corresponding to the stretching vibration of the hydroxyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://openstax.org/books/organic-chemistry/pages/12-3-mass-spectrometry-of-some-common-functional-groups
https://pubchemlite.lcsb.uni.lu/e/compound/2773611
https://pubchemlite.lcsb.uni.lu/e/compound/2773611
https://pubchemlite.lcsb.uni.lu/e/compound/2773611
https://pubchemlite.lcsb.uni.lu/e/compound/2773611
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-H (sp³) Stretch: Aliphatic C-H stretching of the CH₂ group will appear just below 3000

cm⁻¹, typically around 2850-2960 cm⁻¹.

C-H (sp²) Stretch: Aromatic C-H stretching will produce weaker bands above 3000 cm⁻¹.

C=C Aromatic Stretch: Benzene ring skeletal vibrations will result in several sharp peaks in

the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the primary alcohol C-O stretch is expected around 1050-

1150 cm⁻¹.

C-F and C-Cl Stretches: Strong absorptions corresponding to the C-F and C-Cl bonds are

expected in the fingerprint region, typically around 1000-1250 cm⁻¹ for C-F and 600-800

cm⁻¹ for C-Cl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen

framework of a molecule. For 4-Chloro-3-fluorobenzyl alcohol, ¹H, ¹³C, and ¹⁹F NMR are all

highly informative.

¹H NMR:

-CH₂- (Benzylic Protons): A singlet or a closely coupled doublet is expected around δ 4.5-

4.8 ppm. The signal will be deshielded by the adjacent oxygen and aromatic ring.

-OH (Hydroxyl Proton): A broad singlet whose chemical shift is concentration and solvent-

dependent, typically appearing between δ 1.5-4.0 ppm.

Aromatic Protons (3H): The three protons on the aromatic ring will exhibit complex splitting

patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

The proton at C5 will likely be a doublet of doublets (dd) due to coupling with the

adjacent proton and the fluorine atom.

The proton at C2 will be influenced by the adjacent fluorine, likely appearing as a

doublet of doublets.
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The proton at C6 will also show complex splitting. The expected region for these

protons is δ 7.0-7.5 ppm.

¹³C NMR:

Seven distinct carbon signals are expected.

-CH₂- (Benzylic Carbon): A signal around δ 60-65 ppm.

Aromatic Carbons: Six signals are expected in the δ 110-145 ppm range. The carbons

directly bonded to the electronegative F and Cl atoms will be significantly affected. The C-

F bond will also induce splitting of the carbon signals (¹JCF, ²JCF, etc.), which is a key

diagnostic feature.

¹⁹F NMR:

A single resonance is expected for the fluorine atom. The chemical shift will be dependent

on the reference standard but provides confirmation of the fluorine's presence and

electronic environment.

Chemical Reactivity and Synthesis
Reactivity Profile
The reactivity of 4-Chloro-3-fluorobenzyl alcohol is governed by the alcohol functional group

and the substituted aromatic ring.

Oxidation: The primary alcohol can be readily oxidized to 4-chloro-3-fluorobenzaldehyde

using mild oxidizing agents (e.g., PCC, DMP) or further to 4-chloro-3-fluorobenzoic acid with

strong agents (e.g., KMnO₄, Jones reagent). This aldehyde is itself a critical building block in

pharmaceutical synthesis.[1]

Esterification/Etherification: The hydroxyl group readily reacts with carboxylic acids (or their

derivatives) to form esters and with alkyl halides under basic conditions to form ethers.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents must be

considered. Fluorine is an ortho-, para-director, while chlorine is also an ortho-, para-director.
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Their combined influence will direct incoming electrophiles to the available positions on the

ring, though the ring is generally deactivated towards substitution.

4-Chloro-3-fluorobenzyl
Alcohol

4-Chloro-3-fluorobenzaldehyde

 Mild Oxidation
(e.g., PCC) 

Ester Derivative

 Esterification
(R-COOH, H⁺) 

Ether Derivative

 Williamson Ether Synthesis
(1. NaH; 2. R-X) 

4-Chloro-3-fluorobenzoic Acid

 Strong Oxidation
(e.g., KMnO₄) 

Click to download full resolution via product page

Caption: Key reaction pathways for 4-Chloro-3-fluorobenzyl alcohol.

Synthetic Protocol: Reduction of 4-Chloro-3-
fluorobenzaldehyde
Causality: The most direct and industrially scalable synthesis of 4-Chloro-3-fluorobenzyl
alcohol is the reduction of the corresponding aldehyde. Sodium borohydride (NaBH₄) is the

reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its

operational simplicity, and its high yield. Methanol or ethanol is used as the solvent as it is

capable of dissolving the aldehyde and is compatible with the reducing agent.

Protocol:

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-

fluorobenzaldehyde (10.0 g, 63.0 mmol).

Dissolution: Add methanol (100 mL) to the flask and stir at room temperature until the

aldehyde is completely dissolved.
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Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to

control the exothermic reaction and prevent side reactions.

Reagent Addition: Slowly add sodium borohydride (2.6 g, 69.3 mmol, 1.1 eq) portion-wise

over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and

carefully add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and

neutralize the solution (target pH ~7). Vigorous gas evolution (H₂) will occur.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75

mL).

Washing: Combine the organic layers and wash sequentially with saturated sodium

bicarbonate solution (50 mL) and brine (50 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

hexanes/ethyl acetate) to afford 4-Chloro-3-fluorobenzyl alcohol as a pure solid.

Dissolve Aldehyde
in Methanol Cool to 0-5 °C Add NaBH₄

Portion-wise
Stir at RT
(2 hours) Quench with HCl Extract with

Ethyl Acetate Wash & Dry Concentrate
(Rotovap) Recrystallize Pure Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Chloro-3-fluorobenzyl alcohol.

Applications in Research and Drug Development
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4-Chloro-3-fluorobenzyl alcohol is not typically an active pharmaceutical ingredient (API)

itself but rather a high-value intermediate. Its utility stems from its pre-installed halogenation

pattern, which is often desired in the final target molecule.

Medicinal Chemistry: The "4-chloro-3-fluoro" phenyl motif is incorporated into drug

candidates to modulate their pharmacokinetic (ADME) and pharmacodynamic (PD)

properties. Fluorine can block sites of metabolism, increase binding affinity through hydrogen

bonding or dipolar interactions, and tune pKa. Chlorine can also participate in halogen

bonding and improve lipophilicity.

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides

often utilizes halogenated intermediates to enhance potency and environmental persistence.

Materials Science: Substituted benzyl alcohols can be used in the synthesis of specialty

polymers, resins, and other advanced materials where specific thermal or chemical

resistance properties are required.

Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any chemical reagent. 4-
Chloro-3-fluorobenzyl alcohol possesses specific hazards that must be managed through

appropriate engineering controls and personal protective equipment.

GHS Hazard Information:

Hazard Class Pictogram Signal Word
Hazard
Statement

Source

Serious Eye

Damage

GHS05

(Corrosion)
Danger

H318: Causes

serious eye

damage

[2]

Safe Handling Protocol:

Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.[5]

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

[6]

Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.[5]

Handling: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in

the laboratory. Avoid generating dust.

Spill Procedure: In case of a minor spill, sweep up the solid material, place it in a sealed

container for disposal, and clean the area thoroughly. Avoid breathing dust.[7]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is

classified as a combustible solid (Storage Class 11).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nbinno.com [nbinno.com]

2. 4-chloro-3-fluorobenzyl alcohol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

3. PubChemLite - 4-chloro-3-fluorobenzyl alcohol (C7H6ClFO) [pubchemlite.lcsb.uni.lu]

4. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry |
OpenStax [openstax.org]

5. fishersci.ie [fishersci.ie]

6. assets.thermofisher.cn [assets.thermofisher.cn]

7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

To cite this document: BenchChem. [4-Chloro-3-fluorobenzyl alcohol chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.fishersci.ie/store/msds?partNumber=11456276&productDescription%3D3-CHLORO-4-FLUOROBENZYL+ALCOHOL%2C+97%2B%25%2C5G&countryCode=IE&language=en
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA11504&PLANT=d__ALF
https://www.fishersci.ie/store/msds?partNumber=11456276&productDescription%3D3-CHLORO-4-FLUOROBENZYL+ALCOHOL%2C+97%2B%25%2C5G&countryCode=IE&language=en
https://store.apolloscientific.co.uk/storage/msds/PC8145_msds.pdf
https://store.apolloscientific.co.uk/storage/msds/PC8145_msds.pdf
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds010758
https://www.benchchem.com/product/b1586404?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/other-organic-chemicals/the-crucial-role-of-4-chloro-3-fluorobenzaldehyde-in-pharmaceutical-synthesis-qw
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds010758
https://pubchemlite.lcsb.uni.lu/e/compound/2773611
https://openstax.org/books/organic-chemistry/pages/12-3-mass-spectrometry-of-some-common-functional-groups
https://openstax.org/books/organic-chemistry/pages/12-3-mass-spectrometry-of-some-common-functional-groups
https://www.fishersci.ie/store/msds?partNumber=11456276&productDescription%3D3-CHLORO-4-FLUOROBENZYL+ALCOHOL%2C+97%2B%25%2C5G&countryCode=IE&language=en
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA11504&PLANT=d__ALF
https://store.apolloscientific.co.uk/storage/msds/PC8145_msds.pdf
https://www.benchchem.com/product/b1586404#4-chloro-3-fluorobenzyl-alcohol-chemical-properties
https://www.benchchem.com/product/b1586404#4-chloro-3-fluorobenzyl-alcohol-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1586404#4-chloro-3-fluorobenzyl-alcohol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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